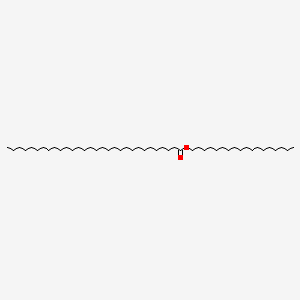Octadecyl triacontanoate
CAS No.: 104932-25-4
Cat. No.: VC17177158
Molecular Formula: C48H96O2
Molecular Weight: 705.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 104932-25-4 |
|---|---|
| Molecular Formula | C48H96O2 |
| Molecular Weight | 705.3 g/mol |
| IUPAC Name | octadecyl triacontanoate |
| Standard InChI | InChI=1S/C48H96O2/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-25-26-27-28-29-30-31-32-34-36-38-40-42-44-46-48(49)50-47-45-43-41-39-37-35-33-20-18-16-14-12-10-8-6-4-2/h3-47H2,1-2H3 |
| Standard InChI Key | OMUUHPZWWNIVEP-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCC |
Introduction
Chemical Identity and Structural Characteristics
Octadecyl triacontanoate belongs to the class of wax esters, featuring an octadecyl (C₁₈) alcohol moiety esterified to a triacontanoic acid (C₃₀) chain. Its IUPAC name, octadecyl triacontanoate, reflects this configuration, while alternative designations include stearyl triacontanoate and triacontanoic acid octadecyl ester .
Molecular Configuration and Computed Properties
The compound’s molecular formula, C₄₈H₉₆O₂, corresponds to a highly hydrophobic structure with a computed XLogP3-AA value of 23.9, indicative of strong lipid solubility . Key physicochemical parameters are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 705.3 g/mol | PubChem |
| Rotatable Bond Count | 46 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| Exact Mass | 704.74103230 Da | PubChem |
The elongated hydrocarbon chain contributes to its rigidity, as evidenced by the inability to generate 3D conformers due to excessive flexibility .
Spectroscopic and Synthetic Data
Synthetic routes to octadecyl triacontanoate typically involve esterification reactions between triacontanoic acid and octadecanol under acidic or enzymatic catalysis. Derivatives such as sodium triacontanoate and triacontyl acetate have been synthesized for comparative studies in biological systems . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the ester linkage, with characteristic peaks corresponding to the alkyl chains and carbonyl group .
Biological Interactions and Agricultural Studies
Germination and Growth Assays
A pivotal study evaluated the effects of octadecyl triacontanoate and its derivatives on Leeds durum wheat (Triticum durum). Aqueous solutions containing triacontanol derivatives, including sodium triacontanoate, were applied across a 10,000-fold concentration range. Results demonstrated no statistically significant enhancement in germination rates or seedling biomass compared to water controls .
| Treatment | Germination Rate at 72h (%) | Dry Weight (mg/plant) |
|---|---|---|
| Water Control | 97.0 ± 1.9 | 82.0 ± 6.3 |
| Triacontanol (10 ppm) | 98.0 | 79.5 ± 5.8 |
| Sodium Triacontanoate (10 ppm) | 95.0 | 80.1 ± 7.1 |
These findings align with prior reports questioning the growth-promoting efficacy of long-chain alcohols and esters in monocotyledonous species .
Mechanistic Considerations
The inertness of octadecyl triacontanoate in wheat models may arise from poor aqueous solubility or limited membrane permeability. Surfactant additives like Tween-20® failed to improve bioavailability, suggesting intrinsic molecular limitations rather than formulation challenges . Comparative studies with shorter-chain analogs (e.g., octadecyl derivatives) similarly showed no activity, reinforcing the hypothesis that extreme hydrophobicity impedes biointeraction .
Future Research Directions
Key knowledge gaps include:
-
Ecotoxicology: Assessing long-term environmental impacts in soil and aquatic systems.
-
Synthetic Biology: Engineering microbial platforms for sustainable production.
-
Nanotechnology: Exploring self-assembly properties for drug delivery systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume